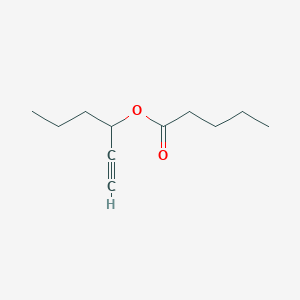

Hex-1-YN-3-YL pentanoate

Beschreibung

Hex-1-YN-3-YL pentanoate is an alkyne-containing ester with the molecular formula C₁₁H₁₆O₂, derived from pentanoic acid and a hex-1-yn-3-ol moiety. The compound features a terminal alkyne group at the first carbon and an ester linkage at the third carbon of the hexynol chain. This structural uniqueness imparts distinct reactivity and physicochemical properties compared to saturated or olefinic analogs.

Eigenschaften

CAS-Nummer |

146895-21-8 |

|---|---|

Molekularformel |

C11H18O2 |

Molekulargewicht |

182.26 g/mol |

IUPAC-Name |

hex-1-yn-3-yl pentanoate |

InChI |

InChI=1S/C11H18O2/c1-4-7-9-11(12)13-10(6-3)8-5-2/h3,10H,4-5,7-9H2,1-2H3 |

InChI-Schlüssel |

VZBSKMQPPOCSPF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(=O)OC(CCC)C#C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Hex-1-in-3-ylpentanoat kann durch die Veresterungsreaktion zwischen Hex-1-in-3-ol und Pentansäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines starken Säure-Katalysators, wie Schwefelsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Esterprodukt zu gewährleisten.

Reaktionsschema:

Hex-1-in-3-ol+PentansäureH2SO4{_svg_1}Hex-1-in-3-ylpentanoat+H2O

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von Hex-1-in-3-ylpentanoat kontinuierliche Strömungsreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu erhöhen. Die Verwendung von fortschrittlichen Katalysatoren und Reinigungstechniken, wie Destillation und Kristallisation, stellt die Produktion von hochreinem Hex-1-in-3-ylpentanoat sicher, das für verschiedene Anwendungen geeignet ist.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Hex-1-in-3-ylpentanoat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Alkingruppe kann oxidiert werden, um Diketone oder Carbonsäuren zu bilden.

Reduktion: Die Dreifachbindung kann durch Hydrierungsreaktionen zu einer Doppel- oder Einfachbindung reduziert werden.

Substitution: Die Estergruppe kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Ester oder Amide zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) oder Ozon (O3) können als Oxidationsmittel verwendet werden.

Reduktion: Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators (Pd/C) wird üblicherweise für die Hydrierung verwendet.

Substitution: Alkohole oder Amine in Gegenwart einer Base, wie Natriumhydroxid (NaOH), können für die nukleophile Substitution verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Diketonen oder Carbonsäuren.

Reduktion: Bildung von Alkenen oder Alkanen.

Substitution: Bildung von verschiedenen Estern oder Amiden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Hex-1-in-3-ylpentanoat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Estergruppe kann hydrolysiert werden, um Hex-1-in-3-ol und Pentansäure freizusetzen, die weiter an biochemischen Reaktionen teilnehmen können. Die Alkingruppe kann mit Enzymen und Proteinen interagieren und deren Funktion und Aktivität beeinflussen.

Wirkmechanismus

The mechanism of action of Hex-1-YN-3-YL pentanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release hex-1-yn-3-ol and pentanoic acid, which can further participate in biochemical reactions. The alkyne group can interact with enzymes and proteins, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares Hex-1-YN-3-YL pentanoate with related esters, focusing on structural features, molecular properties, and safety profiles.

Key Observations:

Reactivity: The alkyne group in this compound enables click chemistry reactions (e.g., azide-alkyne cycloaddition), unlike its saturated or olefinic counterparts . (Z)-Hex-3-en-1-yl pentanoate exhibits reduced reactivity due to its electron-rich double bond, making it more suitable for stable flavor formulations .

Applications: Ethyl pentanoate and geranyl pentanoate are widely used in food and fragrance industries, respectively, due to their volatile and aromatic properties . this compound’s niche likely lies in synthetic chemistry as a building block for complex molecules.

Safety Profiles: Alkyne-containing esters (e.g., this compound) may pose flammability risks (H227) similar to olefinic analogs like (Z)-Hex-3-en-1-yl pentanoate . Aquatic toxicity (H401/H411) is common among esters with hydrophobic chains, emphasizing proper disposal protocols .

Research Findings and Data Gaps

- Synthetic Routes: While evidence lacks direct data on this compound, analogous esters (e.g., ethyl pentanoate) are synthesized via acid-catalyzed esterification .

- Thermal Stability : Alkyne esters may exhibit lower thermal stability than saturated esters due to triple-bond strain, though experimental validation is needed.

- Biological Activity: No evidence links this compound to specific bioactivity, but related esters (e.g., geranyl pentanoate) show antimicrobial properties .

Q & A

Q. Q1. What are the optimal synthetic routes for Hex-1-yn-3-yl pentanoate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of this compound can be approached via esterification between pentanoic acid and Hex-1-yn-3-ol under acid catalysis (e.g., H₂SO₄) or via transesterification using pentanoate esters. Solvent-free conditions at elevated temperatures (~100°C) have shown promise in minimizing side reactions and improving yields in analogous esters . Key parameters include molar ratios (e.g., 1:1 for acid:alcohol), temperature control (70–120°C), and catalyst selection. Purification via fractional distillation or column chromatography is critical to isolate the ester from unreacted precursors or byproducts like alkenes formed via dehydration. For characterization, GC-MS and NMR (¹H/¹³C) are indispensable for confirming molecular structure and purity .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar esters?

Methodological Answer:

- NMR : The alkyne proton (C≡CH) in this compound appears as a singlet at δ 1.8–2.2 ppm (¹H NMR), while the carbonyl (C=O) resonance in pentanoate esters typically occurs at δ 170–175 ppm (¹³C NMR). The ester oxygen’s deshielding effect distinguishes it from carboxylic acids or alcohols .

- IR : A strong C≡C stretch near 2100–2260 cm⁻¹ confirms the alkyne group, absent in saturated esters.

- MS : Fragmentation patterns in EI-MS include α-cleavage at the ester group (m/z 85 for pentanoyl ion) and alkyne-specific ions (e.g., m/z 39 for HC≡CH⁺). Discrepancies between experimental and theoretical spectra may indicate impurities or isomerization .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the alkyne group in this compound influence its reactivity in catalytic hydrogenation or cycloaddition reactions?

Methodological Answer: The alkyne’s linear geometry and high electron density make it susceptible to hydrogenation (e.g., Lindlar catalyst for cis-alkenes) or cycloaddition (e.g., Huisgen click chemistry). Computational studies (DFT) can model transition states to predict regioselectivity in reactions. Experimentally, in situ FTIR or Raman spectroscopy can track alkyne consumption during hydrogenation. For example, competing pathways (full vs. partial hydrogenation) may arise due to steric hindrance from the pentanoate group, requiring kinetic analysis .

Q. Q4. What analytical strategies resolve contradictions in thermodynamic data (e.g., boiling points, partition coefficients) for this compound across literature sources?

Methodological Answer: Discrepancies often stem from impurities or measurement techniques. To address this:

- Validate purity via GC-FID or HPLC (≥95% purity threshold) .

- Use standardized methods for property determination: ebulliometry for boiling points, shake-flask assays for logP.

- Compare computational predictions (e.g., COSMO-RS for partition coefficients) with experimental data to identify outliers. For example, alkyne-containing esters may exhibit anomalous boiling points due to dipole interactions .

Q. Q5. How can this compound be applied in designing prodrugs or bioactive molecules, and what metabolic pathways govern its hydrolysis in vivo?

Methodological Answer: The ester group in this compound can act as a prodrug linker, hydrolyzed by esterases in target tissues. To study this:

- In vitro : Simulate hydrolysis using liver microsomes or plasma, monitoring pentanoic acid release via LC-MS.

- Structure-Activity Relationship (SAR) : Modify the alkyne position to alter hydrolysis rates. For instance, steric shielding of the ester bond (e.g., branching near the alkyne) can delay hydrolysis, as seen in analogous steroid esters .

- Computational Modeling : Docking studies with esterase enzymes (e.g., CES1) predict binding affinity and hydrolysis kinetics .

Data Analysis & Experimental Design

Q. Q6. What statistical methods are appropriate for analyzing variability in synthetic yields of this compound across multiple trials?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, time). ANOVA identifies significant factors affecting yield.

- Error Analysis : Calculate relative standard deviation (RSD) for triplicate trials. Outliers (>2σ) may indicate uncontrolled variables (e.g., moisture in reactants).

- Multivariate Regression : Correlate yield with physicochemical parameters (e.g., reactant polarity, activation energy) .

Q. Q7. How can isotopic labeling (e.g., ¹³C or ²H) elucidate mechanistic pathways in this compound synthesis or degradation?

Methodological Answer:

- Synthesis : Incorporate ¹³C-labeled pentanoic acid to track ester bond formation via ¹³C NMR.

- Degradation Studies : Use deuterated solvents (e.g., D₂O) to distinguish hydrolytic vs. oxidative pathways. MS/MS fragmentation patterns reveal label retention in products .

Critical Evaluation of Literature

Q. Q8. How do conflicting reports on the stability of this compound under acidic/basic conditions inform storage and handling protocols?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to pH 3–10 buffers at 40°C, monitoring degradation via HPLC.

- Kinetic Modeling : Determine rate constants (k) for hydrolysis and calculate shelf life (t₉₀) using Arrhenius equations. For example, alkyne esters may exhibit pH-dependent stability due to resonance effects stabilizing the transition state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.